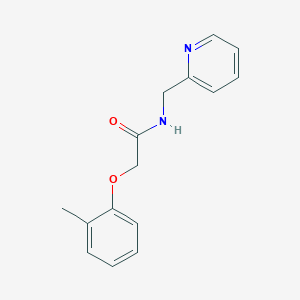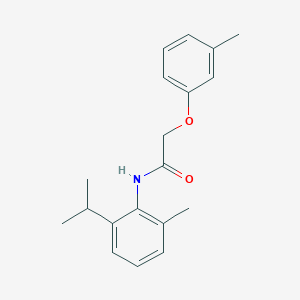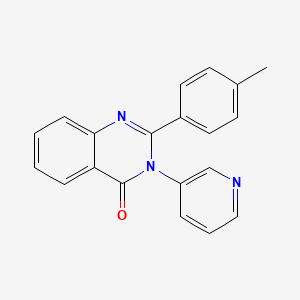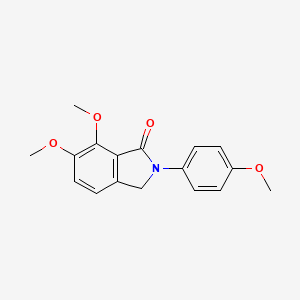
1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound may help to prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. This compound has also been found to reduce the production of pro-inflammatory cytokines and oxidative stress markers. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole in lab experiments is its high purity and stability. This compound has also been reported to have low toxicity and minimal side effects. However, its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several potential future directions for research on 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole. One area of interest is the development of new derivatives with improved pharmacokinetic properties and specificity for different subtypes of the NMDA receptor. Another potential direction is the investigation of the compound's effects on other neurological processes, such as synaptic plasticity and neurogenesis. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its neuroprotective effects, mechanism of action, and biochemical and physiological effects make it a promising candidate for the treatment of neurodegenerative diseases and cognitive disorders. However, further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole involves the reaction of cyclohexanone with ethyl isoxazole-5-carboxylate to form the intermediate product, which is then reacted with 2-methoxyethylamine and sodium azide to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-cyclohexyl-5-(3-ethylisoxazol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been reported to enhance cognitive function and memory retention in animal models.
Propriétés
IUPAC Name |
5-[2-cyclohexyl-5-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-12-11-14(22-19-12)16-17-15(9-10-21-2)18-20(16)13-7-5-4-6-8-13/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRAYKQOLRPFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2=NC(=NN2C3CCCCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-anilino-2-oxoethyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5652449.png)
![N,N-dimethyl-2-({[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652453.png)
![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)



![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)

![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)


